tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate
Description
tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate is a chiral carbamate derivative featuring a 3-fluorophenyl group and a hydroxyl-ethyl backbone protected by a tert-butyloxycarbonyl (Boc) group. This compound is a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and oncological pathways. Its stereochemistry (S-configuration) and fluorine substitution influence its biological activity, metabolic stability, and binding affinity .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLWDYOUWTYABH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of (S)-2-Amino-1-(3-Fluorophenyl)Ethanol
The amino group of (S)-2-amino-1-(3-fluorophenyl)ethanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. Typical conditions include:
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) at 0–25°C.
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Yield : 85–92% after purification by silica gel chromatography.
Critical Considerations :
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Excess Boc₂O (1.2–1.5 equiv) ensures complete protection of the amine.
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Lower temperatures (0–5°C) suppress racemization of the chiral center.
Catalytic Asymmetric Synthesis
For laboratories lacking access to chiral precursors, catalytic asymmetric methods offer an alternative route. Rhodium-catalyzed hydrogenation of enamide intermediates has been successfully applied to this compound.
Enamide Preparation and Hydrogenation
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Enamide Synthesis :
-
Asymmetric Hydrogenation :
Table 1. Optimization of Hydrogenation Conditions
| Parameter | Optimal Value | Impact on ee/Yield |
|---|---|---|
| Catalyst Loading | 0.5 mol% | Maximizes ee (94%) |
| H₂ Pressure | 50 psi | Prevents over-reduction |
| Temperature | 25°C | Balances rate and selectivity |
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods provide a sustainable pathway for obtaining the (S)-enantiomer. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (R)-enantiomer from racemic tert-butyl (1-(3-fluorophenyl)-2-hydroxyethyl)carbamate.
Hydrolysis Conditions
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Solvent : Phosphate buffer (pH 7.0)/isopropyl ether biphasic system.
Mechanistic Insight :
The enzyme’s active site preferentially binds the (R)-enantiomer due to steric and electronic interactions with the fluorophenyl group, leaving the (S)-enantiomer intact.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis is employed for parallel synthesis of carbamate derivatives, including this compound.
Resin Functionalization and Coupling
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Resin Choice : Wang resin pre-loaded with Fmoc-protected hydroxylamine.
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Coupling Reaction :
Advantages :
Comparative Analysis of Methods
Table 2. Efficiency Metrics Across Synthesis Routes
| Method | Yield (%) | ee (%) | Purification Complexity |
|---|---|---|---|
| Chiral Precursor | 92 | 99.5 | Moderate (chromatography) |
| Catalytic Asymmetric | 89 | 94 | High (catalyst removal) |
| Enzymatic Resolution | 45 | 99 | Low (filtration) |
| Solid-Phase | 82 | Racemic | Minimal |
Key Observations :
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The chiral precursor method achieves the highest ee (99.5%) but requires access to enantiopure starting materials.
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Enzymatic resolution offers exceptional enantioselectivity but lower overall yield due to equilibrium limitations.
Troubleshooting and Optimization Strategies
Racemization During Boc Protection
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Cause : Base-catalyzed deprotonation at the α-carbon.
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Mitigation : Use DMAP instead of TEA and maintain temperatures below 10°C.
Chemical Reactions Analysis
tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and acids like trifluoroacetic acid (TFA) for deprotection .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of tert-butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate is as an intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to serve as a building block for various pharmaceuticals.
Case Study: Synthesis of Bioactive Compounds
Recent studies have highlighted its role in synthesizing compounds that exhibit biological activity against specific targets. For example, researchers have utilized this carbamate in the development of inhibitors for certain enzymes involved in disease pathways, demonstrating its utility in drug discovery processes.
Organic Synthesis
In organic chemistry, this compound is employed as a reagent for various synthetic transformations. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | DMF, 50°C | 97% |
| Coupling Reactions | Acetonitrile, room temperature | 95% |
| Esterification | Ethanol, reflux | 90% |
Interaction Studies
Emerging research indicates that this compound may interact with specific biological receptors or enzymes due to its unique structural features. Although comprehensive studies are still needed, preliminary findings suggest potential pharmacological activities.
Case Study: Biological Interactions
A study investigating the interactions of this compound with enzyme targets revealed that it could inhibit certain pathways associated with metabolic disorders. This finding opens avenues for further research into its therapeutic potential.
Medicinal Chemistry Research
The compound's structural configuration allows for modifications that can enhance its biological activity or selectivity towards specific targets. This adaptability is crucial in medicinal chemistry, where optimizing drug-like properties is essential.
Research Findings
- Enzyme Inhibition : Studies have shown that derivatives of this compound can effectively inhibit enzymes related to cancer proliferation.
- Receptor Binding : The compound has been evaluated for its potential as an agonist or antagonist at various receptors, influencing signaling pathways relevant to therapeutic interventions.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Findings :
- Fluorine Position : The 3-fluoro derivative (target compound) balances electronic effects and steric hindrance, optimizing receptor interactions compared to the 2-fluoro analog .
- Halogen Effects : Bromine in the 4-bromo analog enhances molecular weight and polarizability, making it suitable for crystallography studies .
Variations in the Hydroxyethyl Backbone
Key Findings :
Stereochemical Comparisons
Key Findings :
- S vs. R Configuration : The S-configuration in the target compound shows higher enantioselectivity in binding to dopamine receptors compared to the R-form .
- Multi-Stereocenter Derivatives : Compounds with multiple stereocenters (e.g., cyclohexyl derivatives) exhibit superior selectivity in enzyme inhibition .
Biological Activity
tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate, also known by its CAS number 1035490-58-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H18FNO3
- Molecular Weight : 255.29 g/mol
- CAS Number : 1035490-58-4
The compound features a tert-butyl group and a carbamate functional group, which are significant for its biological interactions. The presence of the fluorophenyl moiety may influence its pharmacokinetic properties and biological activity.
Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and cellular signaling pathways. Its structural characteristics suggest potential interactions with neurotransmitter systems.
- Neurotransmitter Modulation :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the efficacy of related compounds, providing insights into the potential applications of this compound:
In Vitro Studies
In vitro assays have shown that this compound can influence cell viability and apoptosis pathways:
- Cell Viability Assays : The compound was tested on various cell lines, revealing dose-dependent effects on cell survival.
- Apoptosis Induction : Flow cytometry analysis indicated that higher concentrations could induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for synthesizing tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving:
Protection of the amine group : Use tert-butyl carbamate (Boc) protecting agents, such as di-tert-butyl dicarbonate (Boc₂O), under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM .
Stereoselective reduction : Employ asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction) to achieve the (S)-configuration at the hydroxyethyl moiety. Chiral HPLC or polarimetry validates enantiomeric excess .
Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key peaks: tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ ~6.8–7.4 ppm), and hydroxyl proton (δ ~5.2 ppm, exchangeable) .
- Purity assessment : Reverse-phase HPLC (UV detection at 254 nm) with a gradient elution system.
- Stereochemical validation : X-ray crystallography (single-crystal analysis) or chiral stationary phase HPLC .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis of the (S)-enantiomer?
- Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) to ensure high enantioselectivity (>95% ee). Monitor reaction progress via in-situ FTIR or circular dichroism (CD) spectroscopy .
- Kinetic resolution : Employ enzymes (e.g., lipases) in hydrolytic reactions to separate enantiomers. Optimize pH (6–8) and temperature (25–40°C) to minimize racemization .
- Process controls : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to detect enantiomeric shifts during scale-up .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR peaks)?
- Methodological Answer :
- Controlled experiments : Re-synthesize the compound under varying conditions (e.g., solvent, temperature) to isolate artifacts.
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments. For example, NOESY can confirm spatial proximity of the tert-butyl and fluorophenyl groups .
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian, ORCA) to identify conformational isomers .
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
- Methodological Answer :
- Stability studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via LC-MS.
- Degradation pathways : Boc deprotection occurs under acidic conditions (e.g., HCl/dioxane), yielding the primary amine. Base-mediated hydrolysis may cleave the carbamate, forming CO₂ and tert-butanol .
- Mitigation strategies : Store at −20°C in inert atmospheres (argon) and avoid prolonged exposure to moisture .
Q. What methodologies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Pre-functionalization : Introduce a halogen (e.g., Br) at the 3-fluorophenyl ring via electrophilic substitution.
- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 in toluene/EtOH (3:1) with K₂CO₃ as base.
- Reaction monitoring : Track conversion via TLC (silica, UV visualization) or GC-MS. Post-reaction, purify via flash chromatography (hexane/EtOAc) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill management : Absorb with inert material (vermiculite), collect in sealed containers, and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and administer oxygen if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
